9-Amino-2-acridinecarboxylic acid
Overview
Description
9-Amino-2-acridinecarboxylic acid is a derivative of acridine, a heterocyclic organic compound. This compound is known for its applications in various fields, including medicinal chemistry, due to its unique structural properties and biological activities. Acridine derivatives are often used in the synthesis of DNA-binding agents and have shown potential in various therapeutic applications .
Preparation Methods
The synthesis of 2-acridinecarboxylic acid, 9-amino- typically involves the Pfitzinger reaction, which is a well-known method for preparing acridine derivatives. This reaction involves the condensation of an aromatic aldehyde with a primary amine in the presence of a carboxylic acid . The reaction conditions often include heating the mixture under reflux for several hours to ensure complete reaction. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
9-Amino-2-acridinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, depending on the desired reaction. Major products formed from these reactions include substituted acridine derivatives, which can have enhanced biological activities .
Scientific Research Applications
9-Amino-2-acridinecarboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-acridinecarboxylic acid, 9-amino- involves its interaction with biological macromolecules. The compound can intercalate into DNA, disrupting the normal function of the nucleic acid and inhibiting the replication process. This intercalation is facilitated by the planar structure of the acridine moiety, which allows it to insert between the base pairs of DNA . Additionally, the compound can inhibit enzymes such as cholinesterases by binding to their active sites, thereby preventing the breakdown of neurotransmitters .
Comparison with Similar Compounds
Similar compounds to 2-acridinecarboxylic acid, 9-amino- include:
Acridine-9-carboxylic acid: This compound shares a similar structure but lacks the amino group, which can affect its biological activity and chemical reactivity.
1,3-Dihydroxy-9-acridinecarboxylic acid: This derivative has hydroxyl groups instead of an amino group, leading to different chemical properties and applications.
Aziridine-2-carboxylic acid derivatives: These compounds have a different core structure but share some similar reactivity patterns and applications in medicinal chemistry.
The uniqueness of 2-acridinecarboxylic acid, 9-amino- lies in its amino group, which enhances its ability to form hydrogen bonds and interact with biological targets, making it a valuable compound in various research fields .
Properties
IUPAC Name |
9-aminoacridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c15-13-9-3-1-2-4-11(9)16-12-6-5-8(14(17)18)7-10(12)13/h1-7H,(H2,15,16)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PINRKRQYFSAIKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=C(C=CC3=N2)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40214104 | |
Record name | 2-Acridinecarboxylic acid, 9-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40214104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64046-80-6 | |
Record name | 2-Acridinecarboxylic acid, 9-amino- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064046806 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Acridinecarboxylic acid, 9-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40214104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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